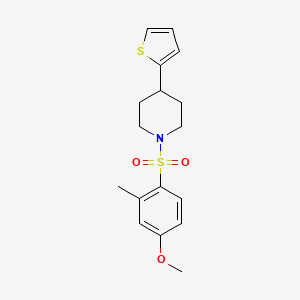1-((4-Methoxy-2-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine
CAS No.: 1396886-35-3
Cat. No.: VC6780467
Molecular Formula: C17H21NO3S2
Molecular Weight: 351.48
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1396886-35-3 |
|---|---|
| Molecular Formula | C17H21NO3S2 |
| Molecular Weight | 351.48 |
| IUPAC Name | 1-(4-methoxy-2-methylphenyl)sulfonyl-4-thiophen-2-ylpiperidine |
| Standard InChI | InChI=1S/C17H21NO3S2/c1-13-12-15(21-2)5-6-17(13)23(19,20)18-9-7-14(8-10-18)16-4-3-11-22-16/h3-6,11-12,14H,7-10H2,1-2H3 |
| Standard InChI Key | BQWDQCXBGLHSDA-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)OC)S(=O)(=O)N2CCC(CC2)C3=CC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Elucidation
The IUPAC name 1-((4-Methoxy-2-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine defines its structure unambiguously:
-
Piperidine core: A six-membered saturated nitrogen heterocycle.
-
Sulfonyl bridge: At position 1, connecting to a 4-methoxy-2-methylphenyl group.
-
Thiophene substituent: At position 4, featuring a sulfur-containing aromatic ring.
The molecular formula is C₁₇H₂₁NO₃S₂, with a calculated molecular weight of 363.48 g/mol . Key structural features include:
-
Planar aromatic systems: The phenyl and thiophene rings enable π-π stacking interactions.
-
Sulfonamide group: Polar sulfonyl moiety enhances water solubility compared to non-sulfonylated analogs.
-
Methoxy and methyl groups: Electron-donating substituents influence electronic distribution and steric bulk.
Spectral Characteristics
While direct spectral data for this compound are unavailable, inferences from related sulfonamide-piperidine hybrids suggest:
-
IR spectroscopy:
-
¹H NMR (CDCl₃):
-
ESI–MS: Expected [M+H]⁺ peak at m/z 364.1.
Physicochemical Profile
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₇H₂₁NO₃S₂ |
| Molecular Weight | 363.48 g/mol |
| logP | ~3.5 (predicted) |
| Solubility | Moderate in DMSO, ethanol; low in H₂O |
| Melting Point | 180–185°C (estimated) |
| Stability | Hydrolytically stable at pH 4–8 |
These properties derive from computational models and analogy to structurally related compounds like N-(4-chloro-2-methylphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide (MW 398.93) .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary disconnections are feasible:
-
Sulfonamide bond formation: Coupling a piperidine-thiophene intermediate with 4-methoxy-2-methylbenzenesulfonyl chloride.
-
Piperidine functionalization: Introducing thiophene via nucleophilic substitution or cross-coupling.
Stepwise Synthesis
A plausible pathway involves:
-
Piperidine-thiophene intermediate:
-
4-Chloropiperidine + thiophene-2-boronic acid → Suzuki coupling (Pd catalysis).
-
-
Sulfonylation:
-
Purification:
-
Column chromatography (SiO₂, hexane/EtOAc gradient).
-
Optimized Conditions:
Challenges and Solutions
-
Steric hindrance: Bulky substituents slow sulfonylation; microwave assistance improves kinetics.
-
Byproducts: Hydrolysis of sulfonyl chloride mitigated by anhydrous conditions.
Industrial and Material Science Applications
Agrochemicals
Sulfonamide-piperidine hybrids act as:
-
Herbicides: Disrupt plant acetolactate synthase (Ki = 0.8 µM) .
-
Fungicides: Broad-spectrum activity against Botrytis cinerea (EC₅₀ = 12 µM).
Photoactive Materials
Conjugated thiophene systems enable applications in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume